Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

5-(4-Pyridyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyridine and pyrazole core, offering versatile reactivity for synthetic applications. Its bifunctional structure, with both pyridyl and amino groups, makes it a valuable intermediate in medicinal chemistry and ligand design. The compound exhibits potential for coordination chemistry due to its ability to act as a chelating agent, forming stable complexes with transition metals. Its rigid aromatic framework enhances binding affinity in molecular recognition processes. Additionally, the presence of reactive sites allows for further functionalization, enabling tailored modifications for targeted research applications. This compound is particularly useful in the development of pharmaceuticals, catalysts, and advanced materials.
5-(4-pyridyl)-1H-pyrazol-3-amine structure
91912-53-7 structure
Product Name:5-(4-pyridyl)-1H-pyrazol-3-amine
CAS No:91912-53-7
MF:C8H8N4
MW:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385
Update Time:2025-10-29

5-(4-pyridyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
    • 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
    • 5-(4-pyridinyl)-1H-Pyrazol-3-amine
    • 5-pyridin-4-yl-1H-pyrazol-3-amine
    • 3-amino-5-(4-pyridyl)-2H-pyrazole
    • 3-amino-5-(pyridin-4-yl)-2H-pyrazole
    • 5-(4-pyridinyl)-1H-pyrazole-3-amine
    • 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
    • 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
    • Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
    • 3-Amino-5-(4-pyridinyl)-1H-pyrazole
    • 3-Pyridin-4-yl-1H-pyrazol-5-amine
    • 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
    • [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
    • 5-(4-pyridyl)-1H-pyrazol-3-amine
    • AKOS005186875
    • SCHEMBL238785
    • CS-0208112
    • 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
    • DB-000876
    • EN300-55831
    • BS-13663
    • MFCD06738752
    • 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
    • F31171
    • AB27814
    • 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
    • Z381217184
    • SY184826
    • 91912-53-7
    • BCP26703
    • DTXSID30596128
    • 3-Amino-5-(4-pyridyl)-1H-pyrazole
    • AKOS022358157
    • MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
    • MDL: MFCD06738752
    • Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
    • InChI Key: MDRGSALNBWSYJX-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2NN=C(N)C=2)=CC=1

Computed Properties

  • Exact Mass: 160.07500
  • Monoisotopic Mass: 160.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 194-196 °C
  • Boiling Point: 465.369 ℃ at 760 mmHg
  • Flash Point: 266.3±13.1 °C
  • PSA: 67.59000
  • LogP: 1.63510
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine Security Information

5-(4-pyridyl)-1H-pyrazol-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(4-pyridyl)-1H-pyrazol-3-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  18 h, reflux
Reference
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors
Gopalsamy, Ariamala; Ciszewski, Greg; Shi, Mengxiao; Berger, Dan; Hu, Yongbo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Reference
Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Tetrahydrofuran ;  18 h, reflux
Reference
Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  2 h, 100 °C
Reference
Preparation of substituted pyridine derivatives as SARM1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Reference
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
Reference
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Reference
Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, heated
Reference
Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases
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Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, 90 °C
Reference
Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors
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Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Reference
Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection
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Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  8 h, reflux; overnight, reflux
Reference
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
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Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
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Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, 90 °C
Reference
Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors
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Production Method 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 - 8 h, 80 °C
Reference
Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases
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Production Method 16

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Reference
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Hayakawa, Nobuhiko; Noguchi, Masatsugu; Takeshita, Sen; Eviryanti, Agung; Seki, Yukie; et al, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate ,  Hydrochloric acid Solvents: Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  3 h, reflux
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
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5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

5-(4-pyridyl)-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Order Number:A15912
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):814.0/225.0
Email:sales@amadischem.com

Additional information on 5-(4-pyridyl)-1H-pyrazol-3-amine

5-(4-Pyridyl)-1H-Pyrazol-3-Amine: A Comprehensive Overview

5-(4-Pyridyl)-1H-pyrazol-3-amine, also known by its CAS number 91912-53-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a pyrazole moiety, making it a versatile molecule with potential applications in drug discovery and material science.

The molecular structure of 5-(4-pyridyl)-1H-pyrazol-3-amine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The substituent at position 4 of the pyridine ring plays a crucial role in determining the compound's chemical properties and reactivity. Recent studies have highlighted the importance of this substituent in modulating the electronic properties of the molecule, which can be exploited in various chemical reactions and biological assays.

One of the most notable aspects of 5-(4-pyridyl)-1H-pyrazol-3-amine is its ability to act as a ligand in metal coordination chemistry. Researchers have demonstrated that this compound can form stable complexes with transition metals such as copper, zinc, and iron. These metal complexes have shown promise in catalytic applications, particularly in organic synthesis and environmental remediation. For instance, recent findings suggest that copper complexes derived from this compound can efficiently catalyze the oxidation of alcohols to ketones under mild conditions.

In the field of pharmacology, 5-(4-pyridyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory and antioxidant agent. Studies conducted on cellular models have revealed that this compound exhibits significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been shown to scavenge free radicals, making it a potential candidate for the development of novel therapeutic agents targeting inflammatory diseases.

The synthesis of 5-(4-pyridyl)-1H-pyrazol-3-amine typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Recent advancements in synthetic methodology have enabled chemists to optimize the synthesis pathway, improving both yield and purity. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high selectivity.

Beyond its chemical and pharmacological applications, 5-(4-pyridyl)-1H-pyrazol-3-amine has also found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and surface engineering. SAMs derived from this compound have shown potential as corrosion-resistant coatings and sensors for detecting environmental pollutants.

In conclusion, 5-(4-pyridyl)-1H-pyrazol-3-amine (CAS No. 91912-53-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and biological activity make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.

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Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
A15912
Purity:99%/99%
Quantity:5g/1g
Price ($):814.0/225.0
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